molecular formula C8H17N B1587743 2-Isopropylpiperidine CAS No. 22977-56-6

2-Isopropylpiperidine

Cat. No. B1587743
CAS RN: 22977-56-6
M. Wt: 127.23 g/mol
InChI Key: UGZMDPJPZIDCOA-UHFFFAOYSA-N
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Description

2-Isopropylpiperidine is a chemical compound with the linear formula C8H17N . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 2-Isopropylpiperidine is represented by the linear formula C8H17N . It has a molecular weight of 127.231 .

Relevant Papers Several papers have been analyzed to provide this information . These papers provide valuable insights into the properties and potential applications of 2-Isopropylpiperidine and related compounds.

Scientific Research Applications

Synthesis and Structural Studies

  • Polyfunctionalized Piperidone Oxime Ethers Synthesis : A series of 2,6-diarylpiperidin-4-one O-methyloximes with various substituents, including isopropyl, were synthesized. These compounds predominantly exist in the chair conformation, with one adopting a twist-boat conformation. This study highlights the structural versatility of compounds like 2-isopropylpiperidine in organic synthesis (Parthiban et al., 2011).

Catalytic and Chemical Applications

  • Catalytic Applications of Terpyridines : The coordination compounds of terpyridine ligands, related to 2-isopropylpiperidine structures, are used in various research fields including materials science, biomedicinal chemistry, and organometallic catalysis. These compounds have been instrumental in catalyzing a range of reactions, from artificial photosynthesis to biochemical transformations (Winter et al., 2011).

Pharmacological and Biomedical Research

  • Antitumor Properties of Piperidinone Derivatives : In the context of anticancer drug research, the synthesis and biological evaluation of piperidone derivatives, including isopropyl-substituted variants, have been conducted. These compounds have shown potential in the development of new anticancer drugs (Edmondson et al., 1999).

Environmental and Analytical Chemistry

  • Electrophoretic Separation Studies : The electrophoretic separation of various methylpyridines, including those structurally similar to 2-isopropylpiperidine, has been researched. This study contributes to our understanding of the relationships between pH and separation in free solution capillary electrophoresis (Wren, 1991).

properties

IUPAC Name

2-propan-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)8-5-3-4-6-9-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZMDPJPZIDCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402856
Record name 2-ISOPROPYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylpiperidine

CAS RN

22977-56-6
Record name 2-ISOPROPYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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